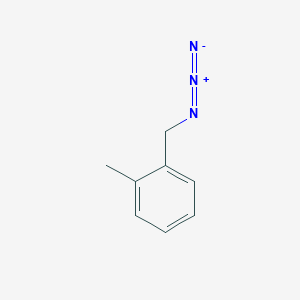

1-(Azidomethyl)-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azidomethyl)-2-methylbenzene is an organic compound characterized by the presence of an azido group attached to a methylbenzene ring

準備方法

The synthesis of 1-(Azidomethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the efficient formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

化学反応の分析

1-(Azidomethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(Azidomethyl)-2-methylbenzene has several scientific research applications:

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.

Materials Science: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.

Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules, facilitating studies in chemical biology and biochemistry.

作用機序

The mechanism of action of 1-(Azidomethyl)-2-methylbenzene involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes the compound highly reactive under appropriate conditions.

類似化合物との比較

1-(Azidomethyl)-2-methylbenzene can be compared to other azido-substituted benzene derivatives, such as 1-(Azidomethyl)-5H-tetrazole and 1-(Azidomethyl)-2-butylbenzene. These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties. For example, 1-(Azidomethyl)-5H-tetrazole is known for its use in high-energy materials, while 1-(Azidomethyl)-2-butylbenzene may have different reactivity patterns due to the presence of the butyl group.

生物活性

1-(Azidomethyl)-2-methylbenzene, also known as o-azidomethyl toluene, is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a benzene ring with a methyl group at the ortho position. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula: C₈H₉N₃

- Molecular Weight: 147.18 g/mol

-

Structure:

\text{C}_6\text{H}_4(\text{N}_3\text{CH}_2\text{C}_H_3)

The azide group is known for its high reactivity, making it a valuable moiety in organic synthesis, particularly in click chemistry, which facilitates the formation of diverse chemical compounds.

Biological Activity

Research indicates that compounds containing azide groups may exhibit significant biological activities. The azide moiety allows for modifications that enhance biological interactions. Key findings regarding the biological activity of this compound include:

- Antimicrobial Properties: Studies suggest that derivatives of azidomethyl compounds can influence cell adhesion and exhibit antimicrobial activity when incorporated into polymeric materials like chitosan. This has implications for developing new antimicrobial agents.

- Potential Anticancer Activity: There is ongoing research into the anticancer properties of azide-containing compounds, with some studies indicating that they may inhibit cancer cell proliferation through various mechanisms.

The mechanism of action for this compound and its derivatives is not fully elucidated but is believed to involve:

- Enzyme Interaction: The compound may interact with specific enzymes or receptors, leading to alterations in cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways, thereby exerting biological effects.

- Nitrene Formation: Upon thermal activation or photolysis, organic azides can release nitrogen gas and generate highly reactive nitrenes. These nitrenes can participate in various chemical reactions, potentially leading to biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of azide-containing compounds:

-

Antimicrobial Activity Research:

- A study evaluated the incorporation of azidomethyl groups into chitosan films, revealing enhanced antimicrobial properties against various bacterial strains.

-

Cancer Cell Proliferation Inhibition:

- Research demonstrated that certain azide derivatives could inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications.

-

Polymeric Material Development:

- Investigations into the use of this compound as a cross-linker in polymeric materials showed improved mechanical properties and biological performance due to its reactive nature.

Comparative Analysis with Similar Compounds

The unique ortho-substituted structure of this compound distinguishes it from other azides. Below is a comparison table highlighting structural similarities and differences with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Azidomethyl)-4-methylbenzene | C₈H₉N₃ | Azide at para position |

| Benzyl azide | C₇H₇N₃ | Simple azide structure without methyl group |

| 1-Azido-2-naphthylmethane | C₁₁H₉N₃ | Naphthalene structure enhances stability |

| 1-Azido-3-methylbenzene | C₈H₉N₃ | Azide at meta position |

The steric effects introduced by the adjacent methyl group in this compound may lead to distinct chemical behaviors and biological activities compared to its para or meta substituted analogs.

特性

IUPAC Name |

1-(azidomethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。